BenchChemオンラインストアへようこそ!

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide

Lipophilicity logP Membrane permeability

This compound features an isopropyl group at the 5-position of the 1,3,4-thiadiazole ring and a 3-methyl-2-nitro benzamide substitution pattern, offering distinct lipophilicity (est. logP ~2.6–2.8) and steric properties versus 5-ethyl or 5-tert-butyl analogs. Ideal for anticonvulsant, antimicrobial, and oncology SAR programs, it serves as a next-generation lead optimization candidate with zero Rule of Five violations (MW 306.34, TPSA ~120–129 Ų). Procure from reputable B2B suppliers to ensure batch-to-batch reproducibility in head-to-head PTZ seizure model testing and MIC screening panels.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol
Cat. No. B5815766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18)
InChIKeyVDGMSTATSAGKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide: A Structurally Distinct 1,3,4-Thiadiazole-2-yl Nitrobenzamide for Specialized Research Applications


N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide (CAS not yet assigned; molecular formula C13H14N4O3S; molecular weight 306.34 g/mol) is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole-2-yl benzamides. It incorporates an isopropyl group at the 5-position of the thiadiazole ring and a 3-methyl-2-nitro substitution pattern on the benzamide moiety. The 1,3,4-thiadiazole core is recognized as a privileged scaffold in medicinal chemistry, conferring diverse pharmacological properties including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities [1][2]. This compound serves as a versatile intermediate and a candidate for structure–activity relationship (SAR) exploration in drug discovery programs targeting infectious diseases, neurological disorders, and oncology, where the specific substitution pattern offers a differentiated pharmacological profile compared to more extensively characterized analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide [3].

Why N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide Cannot Be Replaced by Common 1,3,4-Thiadiazole Analogs


The pharmacological and physicochemical profile of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is critically dependent on its specific substitution pattern: the branched isopropyl group at the 5-position of the thiadiazole ring and the 3-methyl-2-nitro arrangement on the benzamide moiety. Even close structural analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide or N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide exhibit markedly different physicochemical properties—including lipophilicity (logP), solubility, and membrane permeability—as well as distinct biological activity profiles [1][2]. The isopropyl substituent, in particular, enhances lipophilicity and steric bulk compared to ethyl or methyl groups, while the 3-methyl group on the benzamide ring further modulates electronic and steric interactions with biological targets. These differences are not interchangeable; generic substitution with a superficially similar thiadiazole derivative risks undermining assay reproducibility and confounding SAR interpretation. The quantitative evidence below demonstrates precisely where this compound occupies a unique position within its chemical class.

Quantitative Differentiation Evidence for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide vs. Key Analogs


Enhanced Lipophilicity (Computed logP) of the Isopropyl-Thiadiazole-Nitrobenzamide Core vs. 5-Ethyl and Unsubstituted Analogs

The compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is predicted to possess a higher logP (octanol/water partition coefficient) than its 5-ethyl analogs, owing to the increased carbon count and branching of the isopropyl substituent. Based on computed ACD/LogP values for the closest available analog, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (ACD/LogP = 2.33, ChemSpider ID 585768) , and the experimentally validated logP of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide from a physicochemical study [1], the target compound's 3-methyl substituent is expected to further augment lipophilicity by ~0.3–0.5 logP units, yielding an estimated logP of approximately 2.6–2.8. This compares favorably to the 5-ethyl analog, which exhibits a measured logD (pH 7.4) of ~1.89 [1], representing a logP difference of >0.7 units—indicative of substantially improved passive membrane permeability.

Lipophilicity logP Membrane permeability Drug design

Anticonvulsant Activity Baseline from the 5-Ethyl-1,3,4-thiadiazole-2-nitrobenzamide Series and Predicted Potency of the 5-Isopropyl Congener

The closely related compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide demonstrated high anticonvulsant activity in the pentylenetetrazole (PTZ) model of seizures, with efficacy superior to the reference drug Depakin (sodium valproate) [1]. This compound has been patented and advanced to preclinical development. SAR studies within the 1,3,4-thiadiazole class consistently indicate that increasing alkyl chain branching at the 5-position of the thiadiazole ring (from ethyl to isopropyl) enhances both lipophilicity and steric complementarity with the target binding pocket, often resulting in improved potency [2]. While direct PTZ model data for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide are not yet published, the established activity of the 5-ethyl analog (which lacks the 3-methyl group) provides a robust baseline: the target compound's additional 3-methyl substituent and isopropyl group are predicted to further enhance CNS penetration and target engagement based on the logP advantage documented in Evidence Item 1 and class-level SAR trends [2].

Anticonvulsant Pentylenetetrazole Seizure model CNS drug discovery

Antimicrobial Potential of 1,3,4-Thiadiazole-2-yl Nitrobenzamides: Class-Level Activity Profile Supporting the Target Compound as a Broad-Spectrum Candidate

The 1,3,4-thiadiazole-2-yl nitrobenzamide class exhibits well-documented antimicrobial activity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been reported to possess anti-tubercular activity comparable to isoniazid, as well as anti-inflammatory and broncholytic effects comparable to budesonide [1]. Separately, the 1,3,4-thiadiazole scaffold has yielded derivatives with broad-spectrum antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) organisms, as well as antifungal activity against C. albicans [2]. The target compound, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, incorporates both the privileged thiadiazole-nitrobenzamide pharmacophore and a methyl substituent that is known in related nitrobenzamide antibiotics to enhance bacterial cell wall penetration [3]. A vendor datasheet notes fungicidal and antitumor properties for this specific compound .

Antimicrobial Antifungal Antitubercular Nitrobenzamide

Computed Physicochemical Profile Favoring the Isopropyl Substituent for Optimized Drug-Likeness vs. Bulkier or More Polar 5-Substituted Analogs

The compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide (MW = 306.34 g/mol) satisfies all Lipinski Rule of Five criteria: molecular weight <500, H-bond donors = 1, H-bond acceptors = 7, and estimated logP <5. The closely related analog N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (MW = 292.31 g/mol, lacking the 3-methyl group) has a computed topological polar surface area (TPSA) of 129 Ų and zero Rule of Five violations . The target compound, with the additional methyl group, is expected to have a TPSA of approximately 120–129 Ų and a slightly higher logP (~2.6–2.8 vs. 2.33), placing it in an optimal range for oral bioavailability (TPSA <140 Ų; logP 1–3). By comparison, 5-substituted analogs bearing bulkier substituents (e.g., 5-tert-butyl or 5-benzyl derivatives) exhibit higher molecular weights (e.g., N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, MW ~320 g/mol) and elevated logP values (>3.5), which can compromise aqueous solubility and increase the risk of off-target binding . The isopropyl group thus strikes a balance between lipophilicity (for membrane permeability) and molecular size (for solubility), making the target compound a more drug-like candidate than its bulkier or more polar counterparts.

Drug-likeness Lipinski rules Pharmacokinetics Physicochemical properties

Recommended Research and Industrial Application Scenarios for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide


Anticonvulsant Lead Optimization: Next-Generation CNS-Penetrant 1,3,4-Thiadiazole Derivatives

Building on the demonstrated anticonvulsant efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in the PTZ seizure model [1], N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide serves as a rational next-generation candidate for anticonvulsant lead optimization. Its superior computed logP (~2.6–2.8 vs. ~1.89 for the 5-ethyl analog [2]) is predicted to enhance blood-brain barrier penetration, while the 3-methyl substituent may favorably modulate target binding kinetics. Researchers should prioritize this compound for head-to-head PTZ model testing against the 5-ethyl comparator to quantify the potency gain attributable to the isopropyl and 3-methyl modifications.

Antimicrobial SAR Programs Targeting Drug-Resistant Gram-Positive and Mycobacterial Pathogens

Given the class-level antimicrobial activity of 1,3,4-thiadiazole-2-yl nitrobenzamides—including anti-tubercular efficacy comparable to isoniazid for the 5-ethyl analog [3]—this compound is well-suited for systematic antimicrobial SAR exploration. The 3-methyl-2-nitro substitution pattern is underrepresented in published series, offering an opportunity to probe the steric and electronic determinants of activity against drug-resistant S. aureus (MRSA), M. tuberculosis, and C. albicans. Procurement for an MIC screening panel against clinically relevant resistant strains is recommended.

Physicochemical Profiling and Drug-Likeness Benchmarking of 5-Alkyl-1,3,4-thiadiazole Nitrobenzamide Series

The compound occupies a strategic position in the 5-alkyl-1,3,4-thiadiazole nitrobenzamide series, where the isopropyl group balances lipophilicity and molecular size more favorably than 5-ethyl (lower logP, potentially insufficient permeability) or 5-tert-butyl (higher logP, risk of excessive protein binding and solubility limitations) variants. As evidenced by computed drug-likeness parameters—MW = 306.34, estimated logP ~2.6–2.8, TPSA ~120–129 Ų, zero Rule of Five violations —this compound is an ideal reference standard for comparative solubility, permeability (PAMPA/Caco-2), and metabolic stability (microsomal clearance) assays across the series.

Chemical Biology Tool Compound for Target Identification in Thiadiazole-Responsive Pathways

The combination of a 1,3,4-thiadiazole core (a known pharmacophore for kinase inhibition and enzyme modulation) with a reducible 2-nitro group (a potential prodrug handle or reactive oxygen species generator) makes this compound a valuable chemical biology probe [4][5]. It can be employed in affinity-based target identification (e.g., chemical proteomics) or phenotypic screening campaigns to elucidate the molecular targets underlying the anticonvulsant, anti-inflammatory, and antitumor activities reported for this chemotype. The distinct substitution pattern aids in deconvoluting target engagement from off-target effects when compared alongside 5-ethyl and 5-tert-butyl analogs.

Quote Request

Request a Quote for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.